molecular formula C27H20ClN3O3 B4617457 5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4617457
M. Wt: 469.9 g/mol
InChI Key: RKKXHKPFCRGFTH-XKZIYDEJSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to the one typically involves multi-step reactions, including acylation, cyclocondensation, and reduction steps. For instance, compounds like 6-R-5-aryl-1,3-dioxo-1,2,3,4-tetrahydro[1]benzothieno[3',2':4,5]pyrido[2,3-d]pyrimidin-5-ium salts and their reduced forms have been synthesized through acylation of pyrimidine triones followed by cyclocondensation with aromatic amines and reduction (Tolkunov et al., 2013).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds, including pyrimidine derivatives, often features complex arrangements that contribute to their chemical properties and reactivity. Isostructural analysis and hydrogen bonding patterns play a crucial role in understanding these compounds' molecular structures, as seen in the study of chloro-formyl-pyrimidines and their isostructural characteristics (Trilleras et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with various reagents leading to the formation of new heterocyclic systems. For example, reactions with hydrazonyl halides and active methylene compounds can yield novel triazines and triazepines with potential anti-tumor properties (Badrey & Gomha, 2012).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various scientific fields. The synthesis and characterization of compounds like "5,5'-((2,4-dichlorophenyl)methylene)bis(1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione)" offer insights into their physical properties, including crystal structure and solubility (Barakat et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for forming diverse chemical bonds, are essential for understanding these compounds' applications. Studies on fluorinated polyimides derived from pyridine and thiophene monomers reveal important aspects of their chemical stability and reactivity (Madhra et al., 2002).

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of derivatives and analogs involves multiple steps, including reactions with various reagents to produce compounds with potential anti-inflammatory, antibacterial, antifungal, and antiviral activities. These synthesis methods often utilize catalyst-free conditions or microwave irradiation to improve efficiency and yield (Tozkoparan et al., 1999; Abdalha et al., 2011).

Biological Activities

  • Investigations into the biological activities of synthesized compounds reveal their potential in treating various diseases. Compounds have been tested for their anti-inflammatory, antibacterial, antifungal, and antiviral properties, showing moderate to significant activities in certain cases. This research underscores the importance of these compounds in developing new therapeutic agents (Patel & Patel, 2017).

Material Science Applications

  • In addition to biological activities, some derivatives exhibit properties useful in material science, such as high thermal stability and good solubility in common organic solvents. These characteristics make them candidates for applications in polymer science and electronics (Liu et al., 2005).

Methodological Innovations

  • The research also highlights methodological advances in the synthesis of these compounds, including catalyst-free, one-pot, three-component syntheses under ambient conditions. These methods offer advantages such as high yields, environmental friendliness, and straightforward procedures, which are crucial for practical and industrial applications (Brahmachari & Nayek, 2017).

properties

IUPAC Name

(5Z)-5-[(1-benzylindol-3-yl)methylidene]-1-(3-chloro-4-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20ClN3O3/c1-17-11-12-20(14-23(17)28)31-26(33)22(25(32)29-27(31)34)13-19-16-30(15-18-7-3-2-4-8-18)24-10-6-5-9-21(19)24/h2-14,16H,15H2,1H3,(H,29,32,34)/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKXHKPFCRGFTH-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)C(=O)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)/C(=O)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
Reactant of Route 4
5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
Reactant of Route 5
5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

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